1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: is a synthetic compound with a complex structure, characterized by the presence of pyrimidinyl and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:
Formation of the Pyrimidine Core: : The pyrimidine ring is synthesized using dimethylamine and 2,4,6-trimethylpyrimidine in the presence of a base, often under reflux conditions to facilitate the formation.
Attachment of the Aminoethyl Group: : The aminoethyl group is introduced through a nucleophilic substitution reaction. Commonly, 2-chloroethylamine is used, reacting with the pyrimidine derivative under basic conditions.
Urea Formation: : The final step involves the reaction of the 2-methoxyphenyl isocyanate with the aminoethyl-substituted pyrimidine derivative, yielding the desired urea compound. This step is usually carried out in the presence of a solvent like dichloromethane and a mild base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of This compound would likely utilize continuous flow processes to ensure high yield and purity. Key considerations include:
Optimization of Reaction Conditions: : Temperature, pressure, and solvent selection are crucial for maximizing efficiency.
Purification: : Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: : Catalytic hydrogenation can reduce the compound, potentially breaking down the pyrimidine ring and converting the urea moiety.
Substitution: : Halogenation and alkylation reactions can modify the aromatic rings, using reagents such as bromine or alkyl halides.
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Bromine, alkyl halides, bases like sodium hydroxide.
Oxidation: : Hydroxylated derivatives.
Reduction: : Simplified amine or alcohol derivatives.
Substitution: : Halogenated or alkylated analogs.
Scientific Research Applications
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: finds applications in various fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential as an inhibitor of specific enzymes or receptors, impacting biological pathways.
Medicine: : Investigated for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It interacts with enzyme active sites or receptor binding domains, altering their activity.
Pathways Involved: : Inhibition of enzymatic pathways, modulation of signal transduction processes.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea stands out due to its unique structural features and resultant properties. Similar compounds include:
1-(2-Aminoethyl)-3-(2-methoxyphenyl)urea: : Lacks the pyrimidine ring, resulting in different reactivity.
4-(Dimethylamino)-6-methylpyrimidin-2-ylamine: : Does not include the urea and methoxyphenyl groups, altering its chemical properties.
Conclusion
This compound: is a versatile compound with significant potential across various scientific disciplines. Its unique structure and reactivity enable its use in numerous applications, making it a compound of interest for ongoing research and industrial development.
Properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12-11-15(23(2)3)22-16(20-12)18-9-10-19-17(24)21-13-7-5-6-8-14(13)25-4/h5-8,11H,9-10H2,1-4H3,(H,18,20,22)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFVRIAAWGQYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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